molecular formula C10H6F3NS B12867570 Quinoline, 3-[(trifluoromethyl)thio]-

Quinoline, 3-[(trifluoromethyl)thio]-

Cat. No.: B12867570
M. Wt: 229.22 g/mol
InChI Key: XSNOGYIVZWWJON-UHFFFAOYSA-N
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Description

Quinoline, 3-[(trifluoromethyl)thio]- is a sulfur-containing quinoline derivative featuring a trifluoromethylthio (-SCF₃) group at the 3-position of the heteroaromatic ring. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and electronic effects, while the thioether linkage (-S-) may influence redox reactivity and intermolecular interactions . Such structural modifications make this compound relevant to medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C10H6F3NS

Molecular Weight

229.22 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)quinoline

InChI

InChI=1S/C10H6F3NS/c11-10(12,13)15-8-5-7-3-1-2-4-9(7)14-6-8/h1-6H

InChI Key

XSNOGYIVZWWJON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride . This reaction proceeds under mild conditions and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of 3-((Trifluoromethyl)thio)quinoline may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3-((Trifluoromethyl)thio)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)thio)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to increased efficacy. The compound may inhibit enzymes or disrupt cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include quinoline derivatives with trifluoromethyl (-CF₃) or other substituents at different positions. The table below highlights critical distinctions:

Compound Name Substituent Position/Type Notable Properties/Activities Key References
3-(Trifluoromethyl)quinoline -CF₃ at position 3 Broad bioactivity (antibacterial, anticancer); undergoes oxidation, reduction, and cross-coupling reactions
2-(Trifluoromethyl)quinoline -CF₃ at position 2 Antimicrobial activity; distinct electronic effects due to proximity to nitrogen
8-(Trifluoromethyl)quinoline -CF₃ at position 8 Anti-inflammatory effects; altered dipole moment due to distal substitution
4-Methoxy-6-(trifluoromethyl)quinoline -CF₃ at position 6, -OCH₃ at 4 Enhanced antibacterial activity; synergistic electronic effects from methoxy and CF₃ groups
2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline -Cl at 2, -CF₃-phenyl at 3 Dual halogen/CF₃ effects; improved pharmacokinetics and enzyme inhibition

Positional Effects on Reactivity and Bioactivity

  • Position 3 (Target Compound): The -SCF₃ group likely increases electrophilicity at adjacent carbons, facilitating nucleophilic substitutions. Comparatively, 3-(Trifluoromethyl)quinoline () shows versatility in forming N-oxides and dihydroquinoline derivatives, suggesting similar reactivity for the thio analog .
  • Position 2 vs. 3: Substitution at position 2 (e.g., 2-(Trifluoromethyl)quinoline) enhances antimicrobial activity due to proximity to the heteroatom, while position 3 substitution may favor anticancer applications .
  • Position 8: Distal CF₃ substitution (e.g., 8-(Trifluoromethyl)quinoline) reduces steric hindrance, improving interactions with hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The -SCF₃ group in Quinoline, 3-[(trifluoromethyl)thio]- may confer higher logP values compared to -CF₃ analogs, enhancing membrane permeability .
  • Metabolic Stability : Trifluoromethyl groups generally resist oxidative degradation, while thioethers may undergo sulfoxidation, affecting metabolic pathways .

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